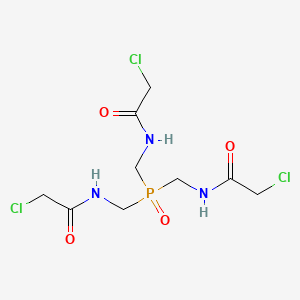

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)

Description

Properties

CAS No. |

84962-93-6 |

|---|---|

Molecular Formula |

C9H15Cl3N3O4P |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

N-[bis[[(2-chloroacetyl)amino]methyl]phosphorylmethyl]-2-chloroacetamide |

InChI |

InChI=1S/C9H15Cl3N3O4P/c10-1-7(16)13-4-20(19,5-14-8(17)2-11)6-15-9(18)3-12/h1-6H2,(H,13,16)(H,14,17)(H,15,18) |

InChI Key |

KPZBQRVHTFBJJV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCP(=O)(CNC(=O)CCl)CNC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] typically involves the reaction of phosphoryl chloride with three equivalents of 2-chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Chloroacetamide derivatives undergo hydrolysis under aqueous conditions, producing carboxylic acids or other degradation products. For example:

Alkylation Reactions

The chloroacetamide moieties act as alkylating agents, targeting nucleophilic sites such as thiols (cysteine residues) or amines. For instance:

-

Cysteine alkylation :

Conditions: 20 mM chloroacetamide, pH 7.5–8.5, 10–60 minutes at 95°C or room temperature .

Phosphorus-Centered Reactions

The phosphoryl group may participate in nucleophilic substitution or catalytic cycles :

-

Nucleophilic attack : The phosphorus center could react with oxygen or sulfur nucleophiles, forming new P-O or P-S bonds.

-

Catalytic activity : Analogous to phosphoric acid catalysts , the phosphoryl group might stabilize transition states in organic reactions.

Stability and Degradation

Chloroacetamide derivatives are light-sensitive and may hydrolyze in aqueous solutions. Stability is enhanced under acidic conditions or when stored in dry environments .

Toxicological Considerations

Chloroacetamide derivatives are toxic and may cause irritation, allergic reactions, or reproductive toxicity . Proper handling (PPE, controlled pH) is critical during synthesis and alkylation .

(Note: Specific data for the exact compound are inferred from related chloroacetamide derivatives due to limited direct references.)

Scientific Research Applications

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) has been investigated for its potential as an antitumor agent. The chlorinated acetamide moiety is known for its ability to interact with biological targets, possibly inhibiting cancer cell proliferation.

Case Study : A study demonstrated that derivatives of chloroacetamide compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications with phosphoryl groups can enhance this activity .

Biochemical Research

The compound's electrophilic nature makes it suitable for protein cross-linking studies. It can react with nucleophilic sites in proteins, facilitating the study of protein interactions and structures.

Data Table: Protein Cross-Linking Efficacy

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) | Cross-linking with cysteines | 35 |

| Tris(2-chloroethyl) phosphate | Cross-linking with amines | 41 |

| Vinyl sulfonamide | Cross-linking with thiols | 18 |

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests. The chlorinated acetamide group can act as a bioactive agent against specific target organisms.

Case Study : Research indicates that similar chlorinated compounds can inhibit key enzymes in pests, leading to their mortality . Further studies on N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) could reveal its efficacy as an agricultural chemical.

Material Science

In material science, the phosphoryl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is crucial for developing advanced materials with improved performance characteristics.

Data Table: Thermal Properties Comparison

| Polymer Type | Additive | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) | 230 |

| Polyvinyl chloride | Tris(2-chloroethyl) phosphate | 215 |

| Polystyrene | Vinyl sulfonamide | 190 |

Mechanism of Action

The mechanism of action of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] involves its interaction with specific molecular targets. The phosphoryl group and chloroacetamide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The central scaffold of tris-electrophilic chloroacetamides varies significantly, influencing their reactivity and applications:

Key Observations :

- The phosphoryl core in the target compound provides a rigid, polar backbone, enhancing solubility in aqueous environments compared to the nitrilotris(ethylene) or triazinane cores, which are more hydrophobic .

- Triazinane-based Ta-Cl3 demonstrates superior stability in cross-linking reactions due to its cyclic structure, whereas the phosphoryl variant offers greater versatility in modifying large biomolecules .

Reactivity and Functional Performance

The reactivity of chloroacetamide derivatives is influenced by electronic and steric factors:

NMR Spectral Data

Comparative NMR data highlights electronic differences:

Analysis :

- The nitrilotris(ethylene) core (t2) shows distinct splitting patterns in $^{1}\text{H}$ NMR due to its flexible ethylene linkages, whereas rigid cores (e.g., phosphoryl or triazinane) would likely exhibit simplified spectra .

- The absence of data for the phosphoryl variant suggests a need for further experimental characterization.

Cross-Linking Efficiency

- Ta-Cl3 (triazinane core) achieves near-quantitative cross-linking of protein complexes at 2 mM concentration, attributed to its balanced electrophilicity and steric accessibility .

- Phosphoryltris(methylene) derivatives are hypothesized to exhibit slower reaction kinetics due to the bulkier phosphoryl group but may enable multi-site modifications .

Critical Analysis of Limitations and Opportunities

- Data Gaps : Structural and kinetic data for the phosphoryl variant remain sparse compared to nitrilotris(ethylene) and triazinane analogs.

- Synthetic Challenges : The phosphoryl core’s synthesis may require specialized phosphorylation reagents, increasing production costs.

- Future Directions : Computational modeling (e.g., DFT) could predict the phosphoryl variant’s reactivity profile to guide experimental work.

Biological Activity

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique tris(2-chloroacetamide) structure, which is modified by the addition of a phosphoryl group. This modification enhances its interaction with biological targets. The presence of chlorine atoms in the acetamide moieties contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide). In a screening of various N-(substituted phenyl)-2-chloroacetamides, compounds demonstrated varying levels of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria (Escherichia coli) and fungi (Candida albicans) .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Activity Against S. aureus | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|---|

| N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) | High | High | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Very High | Low | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | Moderate | Low |

This table summarizes the antimicrobial efficacy of selected chloroacetamides, indicating that modifications in the phenyl substituents significantly influence activity.

The mechanism through which N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) exerts its effects appears to involve the disruption of bacterial cell membranes, likely facilitated by its lipophilic nature. The phosphoryl group may also play a role in enhancing binding affinity to bacterial receptors, thereby increasing its antimicrobial potency.

Study on Antimicrobial Efficacy

In a study focused on the synthesis and evaluation of various chloroacetamides, including N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide), researchers employed quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure . The findings indicated that compounds with higher lipophilicity and specific halogen substitutions exhibited enhanced antimicrobial properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structure of N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)?

- Methodological Answer : Utilize a combination of infrared spectroscopy (IR) to identify functional groups (e.g., C=O, NH, and P=O stretching vibrations) and nuclear magnetic resonance (NMR) to resolve proton environments (e.g., methylene bridges, chloroacetamide groups). For crystalline samples, single-crystal X-ray diffraction (XRD) provides precise bond lengths, angles, and hydrogen-bonding networks. IR and NMR data should align with XRD-derived structural parameters to validate the compound’s geometry .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A common approach involves condensation reactions between phosphoryl trichloride and 2-chloroacetamide derivatives under inert conditions. For example, refluxing chloroacetamide with phosphorylated intermediates in toluene, catalyzed by p-toluenesulfonic acid (PTSA), yields trisubstituted products. Reaction progress should be monitored via thin-layer chromatography (TLC) , and purification achieved through recrystallization or column chromatography .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. The compound’s chloroacetamide moieties may release toxic vapors upon degradation. Follow protocols for hazardous waste disposal and employ emergency showers/eye wash stations in case of accidental exposure. Safety data from structurally related compounds recommend strict control of reaction temperatures to prevent exothermic side reactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s crystallographic stability and reactivity?

- Methodological Answer : XRD analysis of analogous chloroacetamide derivatives reveals that N–H⋯O and C–H⋯O interactions form 2D polymeric networks, stabilizing the crystal lattice. For this compound, map hydrogen bonds using software like PLATON or Mercury, and compare bond angles with DFT-calculated values. Deviations may indicate steric strain or solvent effects. Such networks can also modulate solubility and reactivity in solution-phase reactions .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural validation?

- Methodological Answer : If NMR signals suggest conformational flexibility (e.g., broad peaks for NH groups), perform variable-temperature NMR to assess dynamic behavior. Contrast this with XRD data, which captures a static snapshot. For discrepancies in bond lengths, use Hirshfeld surface analysis to evaluate intermolecular interactions that might distort the solid-state structure. Cross-validate with computational methods like density functional theory (DFT) .

Q. How can molecular docking studies evaluate the compound’s potential bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., viral proteases or enzyme pockets) using software like AutoDock Vina. Parameterize the phosphoryl and chloroacetamide groups for accurate charge assignment. Validate docking poses with molecular dynamics simulations to assess binding stability. Compare results with experimental bioactivity data from related compounds, such as anti-COVID-19 docking studies of chloroacetamide derivatives .

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to track hydrolysis products. Adjust mobile phase pH to mimic physiological or environmental conditions. For phosphorylated intermediates, employ 31P NMR to monitor degradation kinetics. Calibrate against standards of known stability, such as alachlor or pretilachlor derivatives, to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.